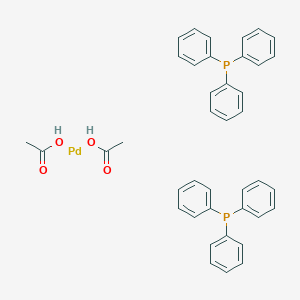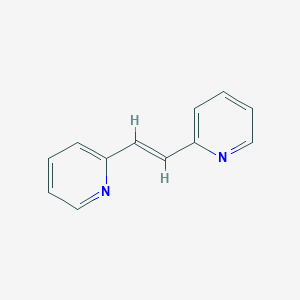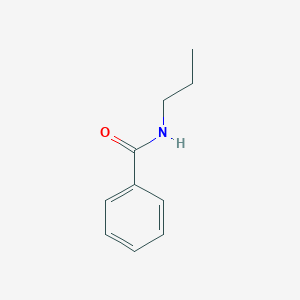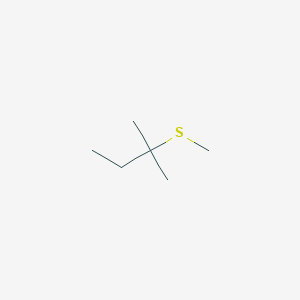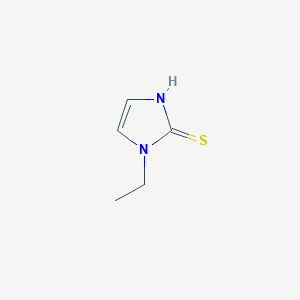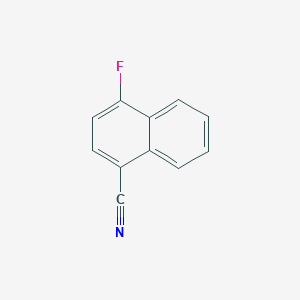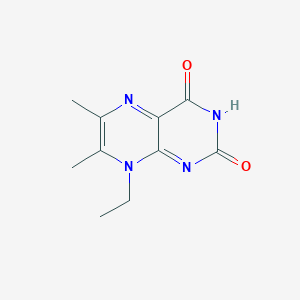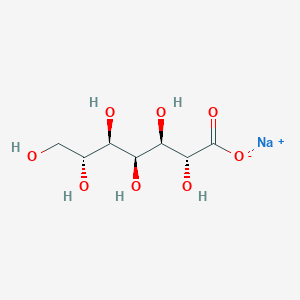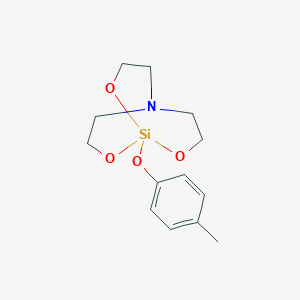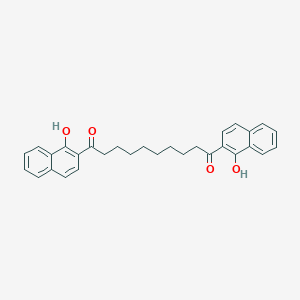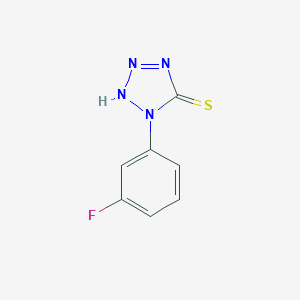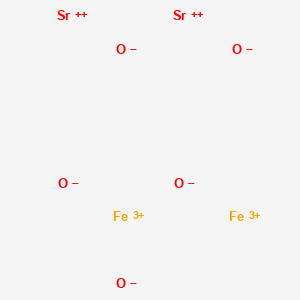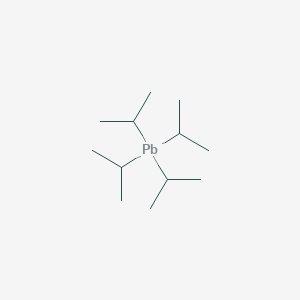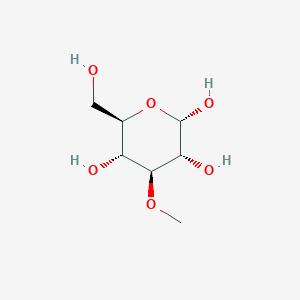![molecular formula C12H25NO2 B076192 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol CAS No. 14548-72-2](/img/structure/B76192.png)
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol, also known as CHA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHA is a chiral compound with a molecular weight of 239.4 g/mol and a chemical formula of C13H27NO2. The compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol involves its binding to the β3-adrenergic receptor, leading to the activation of various signaling pathways. This activation results in the stimulation of lipolysis and thermogenesis, leading to increased energy expenditure and reduced body weight. 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has also been shown to have antioxidant and anti-inflammatory properties, further supporting its potential therapeutic applications.
Efectos Bioquímicos Y Fisiológicos
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been shown to have various biochemical and physiological effects. In addition to its role as a β3-adrenergic receptor agonist, 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been shown to increase insulin sensitivity and improve glucose tolerance in animal models. The compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol for lab experiments is its selectivity for the β3-adrenergic receptor, making it a useful tool for investigating the role of this receptor in energy metabolism and thermogenesis. However, 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has relatively low potency compared to other β3-adrenergic receptor agonists, which may limit its use in certain experiments. Additionally, the synthesis of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol can be challenging, and the compound may be unstable under certain conditions, which may affect its activity.
Direcciones Futuras
There are several future directions for the investigation of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol. One potential direction is the development of more potent and selective β3-adrenergic receptor agonists based on the structure of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol. Another direction is the investigation of the potential therapeutic applications of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Additionally, the anti-inflammatory and antioxidant properties of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol may make it a promising candidate for the treatment of inflammatory and oxidative stress-related disorders. Further research is needed to fully understand the potential applications of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol and its mechanism of action.
Métodos De Síntesis
The synthesis of 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol can be achieved through several methods. One of the most common methods involves the reaction of cyclohexylamine with 2-hydroxypropylamine in the presence of a catalyst such as sodium hydroxide. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol. Other methods include the use of different reducing agents and catalysts, such as lithium aluminum hydride and palladium on carbon.
Aplicaciones Científicas De Investigación
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been extensively studied for its potential therapeutic applications. One of the most notable applications is its use as a selective β3-adrenergic receptor agonist. This receptor is involved in the regulation of energy metabolism and thermogenesis, making it a potential target for the treatment of obesity and metabolic disorders. 1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol has been shown to increase energy expenditure and reduce body weight in animal models, making it a promising candidate for further investigation.
Propiedades
Número CAS |
14548-72-2 |
|---|---|
Nombre del producto |
1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol |
Fórmula molecular |
C12H25NO2 |
Peso molecular |
215.33 g/mol |
Nombre IUPAC |
1-[cyclohexyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C12H25NO2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h10-12,14-15H,3-9H2,1-2H3 |
Clave InChI |
QMEZIAQDVYFSDQ-UHFFFAOYSA-N |
SMILES |
CC(CN(CC(C)O)C1CCCCC1)O |
SMILES canónico |
CC(CN(CC(C)O)C1CCCCC1)O |
Otros números CAS |
14548-72-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



